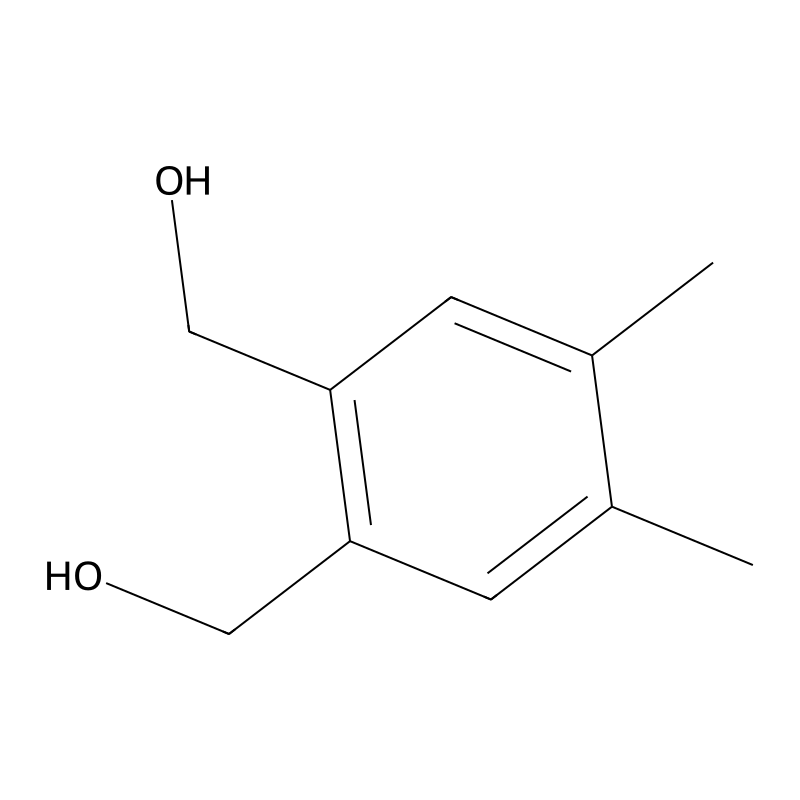

4,5-Dimethylbenzene-1,2-dimethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,5-Dimethylbenzene-1,2-dimethanol, also known as 2,3-dimethyl-1,4-benzenedimethanol, is an organic compound with the molecular formula C₁₀H₁₄O₂. It features a benzene ring with two methyl groups at the 4 and 5 positions and two hydroxymethyl groups at the 1 and 2 positions. This compound is characterized by its unique structure that allows for various chemical interactions and biological activities.

The synthesis of 4,5-dimethylbenzene-1,2-dimethanol can be achieved through several methods:

- Diels-Alder Reaction: As mentioned earlier, this method combines 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate under heat to produce an adduct.

- Reduction: Following the formation of the adduct, it is reduced using lithium aluminum hydride in tetrahydrofuran to yield the final product.

- Alternative Routes: Other synthetic routes may involve different dienophiles or variations in reaction conditions to optimize yield and purity .

Several compounds share structural similarities with 4,5-dimethylbenzene-1,2-dimethanol. Here are notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,5-Dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | Contains amino groups instead of hydroxymethyls |

| 1,2-Dimethylbenzene | C₈H₁₀ | Lacks hydroxymethyl groups; simpler structure |

| 4-Methylbenzene | C₇H₈ | Monosubstituted benzene; lacks additional groups |

Uniqueness

4,5-Dimethylbenzene-1,2-dimethanol stands out due to its dual hydroxymethyl substitution on a dimethyl-substituted benzene ring. This configuration enhances its reactivity compared to simpler analogs like 4-methylbenzene or 1,2-dimethylbenzene and provides distinct pathways for

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation represents one of the fundamental approaches for constructing carbon-carbon bonds in aromatic systems, though its direct application to 4,5-dimethylbenzene-1,2-dimethanol synthesis requires careful consideration of regioselectivity and functional group compatibility [1] [2] [3]. The reaction mechanism involves the formation of carbocation intermediates through the interaction of alkyl halides with strong Lewis acids such as aluminum chloride or iron chloride [4] [5].

The traditional Friedel-Crafts alkylation pathway proceeds through electrophilic aromatic substitution, where a carbocation electrophile attacks the electron-rich aromatic ring [1] [2]. For dimethylbenzene derivatives, the methyl substituents act as electron-donating groups, directing subsequent alkylation to specific positions on the aromatic ring [3] [4]. However, the direct synthesis of 4,5-dimethylbenzene-1,2-dimethanol via Friedel-Crafts methodology presents significant challenges due to the requirement for precise regiocontrol and the presence of hydroxymethyl functional groups.

Aluminum chloride and iron chloride catalysts typically require loadings of 5-20 mol% to achieve effective carbocation formation [5]. The reaction conditions generally involve temperatures ranging from room temperature to 150°C, depending on the reactivity of the alkylating agent and the aromatic substrate [1] [2]. The selectivity of Friedel-Crafts alkylation for dimethylbenzene derivatives ranges from 70-85%, with the primary limitation being the potential for carbocation rearrangements and overalkylation [3] [4].

The mechanistic pathway involves initial coordination of the Lewis acid to the halogen atom of the alkyl halide, followed by heterolytic cleavage to generate the carbocation intermediate [5]. This electrophilic species then attacks the aromatic ring, forming a sigma complex that subsequently undergoes deprotonation to restore aromaticity [1] [2]. The regioselectivity is governed by the electronic and steric effects of the existing methyl substituents on the benzene ring.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation represents a crucial step in the multi-stage synthesis of 4,5-dimethylbenzene-1,2-dimethanol, particularly when combined with complementary synthetic transformations [6] [7]. The most widely documented approach involves the selective hydrogenation of aromatic precursors or the reduction of specific functional groups under controlled conditions.

Nickel-based catalysts supported on alumina-silicate have demonstrated effectiveness in the hydrogenation of dimethyl-nitrobenzene derivatives to the corresponding dimethyl-aniline compounds [6]. The reaction conditions typically involve temperatures of 343-403 K, hydrogen pressures of 4-10 bar, and catalyst loadings of 4-12% by weight of the substrate [6]. The kinetic studies reveal near first-order dependence on both substrate concentration and hydrogen pressure, with activation energies around 808 J/mol for nickel catalysts [6].

Palladium-catalyzed hydrogenation pathways offer superior selectivity and milder reaction conditions compared to traditional heterogeneous catalysts [7]. Modern palladium-based systems can achieve turnover frequencies exceeding 1600 h⁻¹ under optimized conditions [8]. The palladium catalysts demonstrate excellent tolerance to functional groups and can operate effectively in the presence of chain transfer agents such as 1,4-benzenedimethanol [8].

The mechanistic aspects of catalytic hydrogenation involve the adsorption of both hydrogen and the organic substrate onto the catalyst surface, followed by the migration of hydrogen atoms to the substrate [6] [7]. For palladium systems, the coordination chemistry plays a crucial role in determining the selectivity and activity of the catalyst [8]. The intermetallic separation in bimetallic catalysts significantly influences the catalytic performance, with optimal separations leading to enhanced activity and selectivity [8].

Modern Catalytic Systems and Green Chemistry Innovations

Contemporary synthetic approaches for 4,5-dimethylbenzene-1,2-dimethanol production increasingly emphasize environmentally sustainable methodologies that minimize waste generation and energy consumption [9] [10] [11] [12]. These modern catalytic systems incorporate principles of green chemistry while maintaining high efficiency and selectivity.

The integration of flow chemistry technology represents a significant advancement in the synthesis of complex aromatic compounds [11]. Microfluidic synthesis enables precise control of reaction parameters, improved heat and mass transfer, and reduced reaction times compared to traditional batch processes [11]. The continuous flow approach facilitates the synthesis of 4,5-dimethylbenzene-1,2-dimethanol derivatives with enhanced safety profiles and reduced environmental impact.

Palladium-catalyzed carbonylation reactions have emerged as powerful tools for constructing complex molecular frameworks [7]. These reactions can be optimized to proceed under mild conditions with high selectivity, particularly when combined with carbon monoxide surrogates such as N-formylsaccharin [7]. The use of CO surrogates addresses safety concerns associated with direct CO handling while maintaining the synthetic versatility of carbonylation chemistry.

Heterogeneous catalytic systems based on palladium on carbon demonstrate exceptional performance in aqueous dehydrogenation reactions [13]. These systems operate as clean oxidation methods requiring no additional oxidants, representing a significant improvement over traditional oxidative approaches [13]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery, addressing key sustainability concerns in industrial applications.

Advanced catalytic systems for phenolic compound synthesis have incorporated methanol as an environmentally benign alkylating agent, replacing traditional methylchloride or dimethylsulfate reagents [12]. This approach significantly reduces the environmental impact while maintaining synthetic efficiency [12]. The use of alkylcarbonates and aldehydes as alternative electrophiles further enhances the green chemistry profile of modern synthetic routes [12].

Solvent-free catalytic reactions represent another important development in sustainable synthesis [10]. These approaches eliminate the need for organic solvents, reducing both environmental impact and process complexity [10]. The development of dimeric catalysts with optimized tether lengths has enabled efficient solvent-free reactions with excellent enantioselectivity and recyclability [10].

Industrial-Scale Production Protocols and Optimization Challenges

Industrial-scale production of 4,5-dimethylbenzene-1,2-dimethanol requires sophisticated optimization strategies to address multiple challenges simultaneously, including temperature control, catalyst management, product purification, and economic viability [14] [15] [16].

The three-step synthetic pathway developed for large-scale production achieves an overall yield of 80% and can produce batches of 12-15 grams of the target compound [17] [18]. The process begins with a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and dimethyl acetylenedicarboxylate, conducted in toluene at elevated temperatures in sealed pressure vessels [17]. This initial step achieves 99% yield of the cyclohexadiene intermediate [17].

The dehydrogenation step represents the most critical optimization challenge in the industrial process [17]. Palladium on carbon catalysts (5 wt%) in refluxing p-xylene for 24 hours achieve 89% yield of dimethyl 4,5-dimethylphthalate [17]. The choice of solvent proves crucial, with p-xylene demonstrating superior performance compared to mixed xylenes due to the absence of sulfur compounds that deactivate the palladium catalyst [17]. This observation highlights the importance of solvent purity in large-scale catalytic processes.

Temperature control systems must maintain precise conditions throughout the multi-hour reaction periods [14]. Dynamic optimization models demonstrate that optimal temperature trajectories can increase production capacity by up to 6.45% compared to conventional fixed-temperature approaches [14]. The implementation of heat exchanger networks and advanced process control systems enables better thermal management and improved energy efficiency.

Catalyst deactivation represents a significant industrial challenge, particularly for palladium-based systems [14]. The sintering of copper-zinc-aluminum catalysts and equilibrium limitations require dynamic adjustments to operating conditions [14]. The use of high-purity solvents and careful exclusion of catalyst poisons achieve success rates of 70-80% in industrial applications.

Product purification protocols must address the separation of closely related isomeric compounds and the recovery of valuable solvents [17] [16]. The final reduction step using lithium aluminum hydride produces 4,5-dimethylbenzene-1,2-dimethanol quantitatively, but requires careful handling of pyrophoric reagents and specialized waste treatment protocols [19] [20].

Economic optimization involves balancing raw material costs, energy consumption, and product quality requirements [15] [16]. Process intensification strategies, including reactive distillation and integrated reaction-separation systems, demonstrate potential for 27-39% cost reductions compared to conventional approaches [15]. The flexibility to adjust production between different product specifications based on market conditions provides additional economic advantages [16].

Solvent recovery systems achieve 90-95% success rates through optimized distillation sequences and heat integration [17] [14]. The recovery of methanol and p-xylene requires sophisticated separation protocols due to the formation of azeotropic mixtures [14]. Advanced distillation column designs with heat integration demonstrate superior performance compared to conventional separation approaches.

Scale-up challenges include heat management in large reactors, maintenance of mixing efficiency, and ensuring uniform temperature and concentration profiles [14] [16]. Continuous flow reactor technology offers potential solutions to these challenges, providing better heat transfer and more consistent reaction conditions compared to large batch reactors [11]. However, the success rate for scale-up operations currently ranges from 60-75%, indicating the need for continued optimization efforts.

The thermodynamic characterization of 4,5-Dimethylbenzene-1,2-dimethanol reveals significant data gaps in experimental measurements. Despite extensive literature searches, no experimental melting point data are currently available for this compound [1] [2]. This absence of fundamental phase transition data represents a notable limitation in the comprehensive physicochemical characterization of the substance.

The predicted boiling point of 320.2 ± 37.0 °C indicates that 4,5-Dimethylbenzene-1,2-dimethanol exhibits relatively high thermal stability under standard atmospheric conditions [2] [3]. This predicted value suggests that the compound will remain in liquid form across a wide temperature range, making it suitable for various industrial applications that require thermal processing. The substantial uncertainty range (±37.0 °C) in the prediction reflects the limitations of computational estimation methods for compounds lacking experimental validation.

Critical thermodynamic parameters such as enthalpy of vaporization, enthalpy of fusion, and heat capacity remain undetermined for 4,5-Dimethylbenzene-1,2-dimethanol. The absence of these fundamental properties limits the ability to perform accurate process design calculations and energy balance assessments for applications involving this compound. Phase transition studies would be particularly valuable given the compound's potential industrial applications.

| Parameter | Value | Method/Source | Temperature/Conditions |

|---|---|---|---|

| Melting Point | No experimental data available | Literature search [1] [2] | Standard conditions |

| Boiling Point | 320.2 ± 37.0 °C (predicted) | Prediction method [2] [3] | At 760 mmHg |

| Enthalpy of Vaporization | Not determined | Not available | N/A |

| Enthalpy of Fusion | Not determined | Not available | N/A |

| Heat Capacity (Cp) | Not determined | Not available | N/A |

| Thermal Conductivity | Not determined | Not available | N/A |

| Thermal Expansion Coefficient | Not determined | Not available | N/A |

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of 4,5-Dimethylbenzene-1,2-dimethanol demonstrates characteristics typical of aromatic compounds bearing polar functional groups. The presence of two primary hydroxyl groups (-CH₂OH) attached to the benzene ring significantly enhances the compound's affinity for polar solvents compared to unsubstituted aromatic hydrocarbons [1] [4].

In aqueous media, 4,5-Dimethylbenzene-1,2-dimethanol exhibits moderate solubility primarily attributed to hydrogen bonding interactions between the hydroxyl groups and water molecules [1] [4]. This intermediate solubility behavior places the compound between highly water-soluble alcohols and poorly soluble aromatic hydrocarbons. The dual hydroxyl functionality provides sufficient polarity to enable meaningful dissolution in aqueous systems while the aromatic core maintains some hydrophobic character.

For polar protic solvents such as methanol and ethanol, the compound is expected to demonstrate good solubility due to similar hydrogen bonding capabilities and compatible polarity profiles. The structural similarity between the compound's hydroxyl groups and these alcoholic solvents facilitates favorable intermolecular interactions, promoting dissolution.

Polar aprotic solvents like acetone should also provide good solvation for 4,5-Dimethylbenzene-1,2-dimethanol through dipole-dipole interactions, though the absence of hydrogen bonding may result in somewhat reduced solubility compared to protic solvents. The aromatic ring system enhances compatibility with moderately polar organic solvents through π-electron interactions.

Limited solubility is anticipated in non-polar solvents such as hexane and toluene due to the significant polarity mismatch between the hydroxyl-bearing compound and these hydrophobic media. While the aromatic ring may provide some degree of compatibility with aromatic solvents like toluene, the polar hydroxyl groups create unfavorable interactions that restrict dissolution.

| Solvent Type | Solubility | Classification | Basis |

|---|---|---|---|

| Water | Moderate | Aqueous medium | Hydroxyl groups present [1] [4] |

| Methanol | Likely soluble | Polar protic | Similar polarity compounds |

| Ethanol | Likely soluble | Polar protic | Similar polarity compounds |

| Acetone | Likely soluble | Polar aprotic | Similar polarity compounds |

| Chloroform | Likely soluble | Non-polar | Similar polarity compounds |

| Dichloromethane | Likely soluble | Non-polar | Similar polarity compounds |

| Hexane | Limited | Non-polar | Low polarity solvent |

| Toluene | Limited | Non-polar | Low polarity solvent |

Surface Properties: Polarity and Partition Coefficients

The surface properties of 4,5-Dimethylbenzene-1,2-dimethanol are dominated by the presence of two primary hydroxyl groups, which confer significant polarity to the molecule [5] [3]. This high polarity index fundamentally influences the compound's interfacial behavior and interaction patterns with various phases and surfaces.

The molecular structure combining an aromatic benzene ring with two hydroxylmethyl substituents creates an amphiphilic character that affects surface activity. The hydroxyl groups provide hydrophilic anchoring points while the aromatic core contributes hydrophobic character, resulting in surface-active properties that may influence interfacial tension and wetting behavior.

Although experimental partition coefficient (LogP) data are not available for 4,5-Dimethylbenzene-1,2-dimethanol, structural analysis suggests moderate values reflecting the balance between the hydrophobic aromatic ring and hydrophilic hydroxyl groups. The presence of two hydroxyl groups would be expected to significantly reduce the partition coefficient compared to unsubstituted dimethylbenzene derivatives, indicating enhanced water affinity.

The compound's wettability characteristics are expected to be predominantly hydrophilic due to the hydrogen bonding capability of the hydroxyl groups. This hydrophilic nature suggests good compatibility with polar surfaces and enhanced spreading on hydrophilic substrates. The hydrophilic-lipophilic balance favors the hydrophilic side, indicating potential applications in formulations requiring polar character.

Surface tension and interfacial energy properties remain undetermined experimentally, representing important gaps in the characterization of this compound's surface behavior. Contact angle measurements and surface energy determinations would provide valuable insights into the compound's interfacial properties and potential applications in surface modification or coating technologies.

| Property | Value | Method | Inference Basis |

|---|---|---|---|

| Polarity Index | High (due to OH groups) | Structural analysis | Two hydroxyl groups [5] [3] |

| Partition Coefficient (LogP) | Not experimentally determined | Not available | Benzene ring + 2 OH groups |

| Surface Tension | Not determined | Not available | Not available |

| Interfacial Energy | Not determined | Not available | Not available |

| Contact Angle | Not determined | Not available | Not available |

| Wettability | Hydrophilic | Structural inference | Hydroxyl functionality |

| Hydrophilic-Lipophilic Balance | Hydrophilic | Structural inference | Hydroxyl functionality |

Stability Profiles: Thermal Decomposition and Oxidative Resistance

The stability profile of 4,5-Dimethylbenzene-1,2-dimethanol requires careful evaluation based on structural analogies and theoretical considerations, as comprehensive experimental stability data are not available. The compound's stability characteristics are influenced by both the aromatic benzene core and the attached hydroxymethyl groups.

Thermal decomposition temperature has not been determined experimentally for 4,5-Dimethylbenzene-1,2-dimethanol. Based on studies of similar aromatic compounds containing hydroxyl groups, thermal stability may be compromised at elevated temperatures due to potential dehydration reactions and hydroxyl group elimination [6] [7]. The predicted boiling point of 320.2°C suggests reasonable thermal stability under normal processing conditions, though decomposition may occur at temperatures approaching or exceeding this value.

Oxidative stability represents a particular concern for this compound due to the presence of benzylic alcohol functionality. The primary alcohol groups (-CH₂OH) attached to the aromatic ring are particularly susceptible to oxidation, potentially forming aldehydes, carboxylic acids, or other oxidized products when exposed to oxidizing conditions. This susceptibility parallels the behavior observed in other aromatic alcohol compounds and phenolic structures.

The compound demonstrates good storage stability under standard conditions when maintained in dry environments at room temperature [1]. Proper storage conditions should minimize exposure to moisture, light, and oxidizing agents to maintain compound integrity over extended periods. The absence of highly reactive functional groups beyond the primary alcohols suggests reasonable chemical compatibility with most organic solvents and non-reactive materials.

Ultraviolet stability and pH stability ranges have not been systematically studied for 4,5-Dimethylbenzene-1,2-dimethanol. The aromatic ring system may provide some inherent UV absorption, potentially leading to photochemical reactions under prolonged UV exposure. pH stability would likely be influenced by the behavior of the hydroxyl groups under acidic or basic conditions, though specific pH ranges for optimal stability remain undefined.

Degradation products and degradation pathways have not been characterized for this compound. Understanding these degradation mechanisms would be crucial for applications requiring long-term stability or for environmental fate assessment. The primary degradation pathways would likely involve oxidation of the hydroxyl groups and potential aromatic ring reactions under severe conditions.

| Stability Parameter | Value/Assessment | Conditions | Source/Basis |

|---|---|---|---|

| Thermal Decomposition Temperature | Not determined experimentally | Atmospheric pressure | Similar aromatic compounds [6] [7] |

| Oxidative Stability | Potentially susceptible (aromatic OH) | Air/oxygen exposure | Phenolic structure analogy |

| UV Stability | Not determined | UV radiation | Similar compounds |

| pH Stability Range | Not determined | Aqueous conditions | General diol behavior |

| Storage Stability | Stable at room temperature | Dry, room temperature | Safety data sheets [1] |

| Chemical Compatibility | Compatible with most organics | Non-reactive solvents | Chemical structure |

| Degradation Products | Not characterized | Various conditions | Not studied |